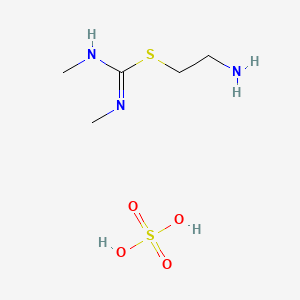
Cobalt dinicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt dinicotinate is a coordination compound with the molecular formula C₁₂H₈CoN₂O₄ It consists of cobalt ions coordinated with two nicotinic acid molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt dinicotinate can be synthesized through the reaction of cobalt salts with nicotinic acid under controlled conditions. One common method involves dissolving cobalt(II) acetate in water and then adding nicotinic acid. The mixture is stirred and heated to promote the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt dinicotinate undergoes various chemical reactions, including:
Oxidation: Cobalt in the compound can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced under appropriate conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas under pressure.
Substitution: Ligand exchange reactions can be carried out using different organic acids or amines.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Cobalt dinicotinate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for studying metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Mecanismo De Acción
The mechanism by which cobalt dinicotinate exerts its effects involves the coordination of cobalt ions with nicotinic acid, which can influence the electronic properties of the cobalt center. This coordination can facilitate various chemical reactions, such as redox processes and ligand exchange. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetate: Another cobalt coordination compound with different ligands.
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt dinicotinate is unique due to its specific coordination with nicotinic acid, which imparts distinct electronic and structural properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicine, where other cobalt compounds may not be as effective.
Propiedades
Número CAS |
28029-53-0 |
|---|---|
Fórmula molecular |
C12H8CoN2O4 |
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
cobalt(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Co/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
Clave InChI |
OGTPCWAHIVWKGI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Co+2] |
Números CAS relacionados |
59-67-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(4-chlorophenyl)-(5-methoxyfuran-2-yl)methyl]carbamate](/img/structure/B13787101.png)

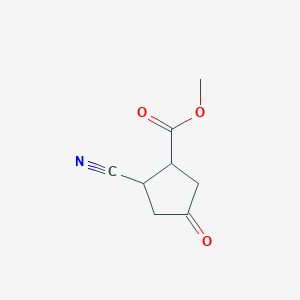
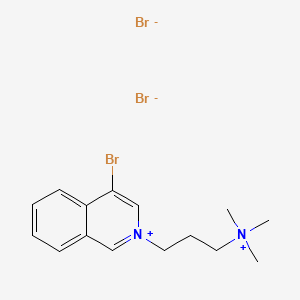
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

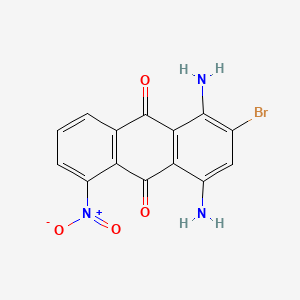

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
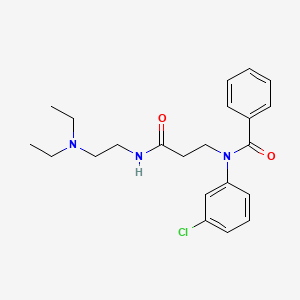
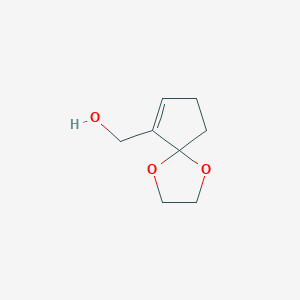
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
